molecular formula C15H16N2O3S B4614845 2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide

2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide

Cat. No.: B4614845
M. Wt: 304.4 g/mol
InChI Key: DSVRPWKIHASVJC-UHFFFAOYSA-N
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Description

2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.08816355 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antituberculosis Activity

One area of scientific research application for compounds related to 2-[(2-anilino-2-oxoethyl)thio]-N-(2-furylmethyl)acetamide involves antituberculosis agents. Alpha-[5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acethydrazide, alpha-[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthio]acetamide, and related compounds have been synthesized and tested against Mycobacterium tuberculosis, showcasing their potential in addressing tuberculosis infections (Mir, Siddiqui, & Comrie, 1991).

Efficient N-Monomethylation

Another application is in the field of chemical synthesis, particularly in the efficient N-monomethylation of primary aryl amines. A method was developed for the specific synthesis of N-monomethylarylamines, which involved treating anilines with acetic anhydride and triethylamine to yield the corresponding acetamides. This process could be relevant for synthesizing compounds like this compound for various applications, including the development of imaging agents for diseases like Alzheimer’s (Peng et al., 2009).

Synthesis and Evaluation of Anilidoquinoline Derivatives

In the realm of antiviral research, novel anilidoquinoline derivatives have been synthesized and evaluated for their therapeutic efficacy in treating Japanese encephalitis. Compounds such as 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide exhibited significant antiviral and antiapoptotic effects in vitro, indicating the potential utility of structurally related compounds in treating viral infections (Ghosh et al., 2008).

Corrosion Inhibition

The synthesized compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated efficient corrosion inhibition on mild steel in acidic environments. This suggests that related compounds could be explored for their application in protecting metals against corrosion, which is crucial in various industrial processes (Daoud et al., 2014).

Properties

IUPAC Name

2-(2-anilino-2-oxoethyl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-14(16-9-13-7-4-8-20-13)10-21-11-15(19)17-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVRPWKIHASVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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